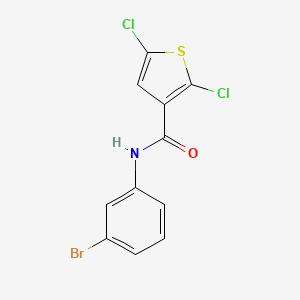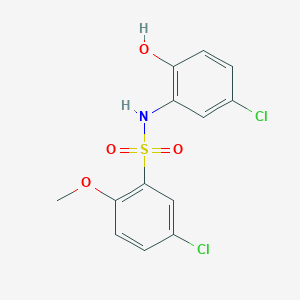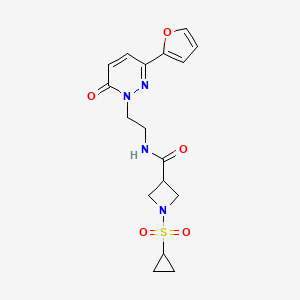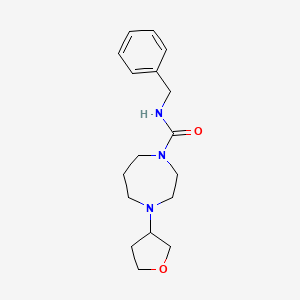![molecular formula C14H24N4O B2436566 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097868-76-1](/img/structure/B2436566.png)
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry, and the cyclohexyl group is a cycloalkane with the formula C6H11. The urea group (NH2-CO-NH2) is a functional group that’s often found in organic compounds, including many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the tert-butyl group, the cyclohexyl group, and the urea group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the urea group could participate in reactions involving its amine and carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar urea group, while its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
1. Role in Inhibiting p38α MAP Kinase
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, as part of the compound class including 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), has been studied for its role in inhibiting p38α MAP kinase. BIRB 796 has advanced into human clinical trials for treating autoimmune diseases. The tert-butyl group is a critical element in binding by occupying a lipophilic domain in the kinase. This compound class potently inhibits TNF-alpha production when orally dosed in mice (Regan et al., 2003).
2. Design and Synthesis for p38α MAPK Inhibition
The structure-based design and synthesis of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK are another application. By employing the N-aryl, N'-thiazole urea scaffold and introducing key structural elements, novel hydrogen bonding interactions within the allosteric site of p38α were achieved, resulting in potent type III inhibitors. These compounds, including variants like 1-(3-tert-butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid, were found effective in inhibiting p38α mediated phosphorylation in HeLa cells (Getlik et al., 2012).
3. Angiotensin AT1 Receptor Antagonism
UR-7280, which includes a similar structural motif, functions as a potent angiotensin AT1-selective receptor antagonist. This compound showed competitive antagonism in rat liver membranes and insurmountable antagonism in rabbit aorta, indicating its potential in cardiovascular research (de Arriba et al., 1996).
4. Application in Cyclodextrin Complexation
p-tert-Butylcalix[5]arenes with a urea functionality at the upper rim, which include tert-butyl groups, act as efficient receptors for omega-amino acids and biogenic amines. They demonstrate a primary recognition site within the pi-basic cavity and a secondary hydrogen bonding donor/acceptor binding site (Ballistreri et al., 2003).
5. Fixation of Carbon Dioxide and Related Molecules
A bifunctional frustrated pyrazolylborane Lewis pair, including 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, was employed for small molecule fixation, reacting with carbon dioxide and other compounds. This research provides insights into potential applications in green chemistry and carbon capture technologies (Theuergarten et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in many cellular processes.
Mode of Action
It’s suggested that the scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .
Biochemical Pathways
Compounds that target kinases often impact signal transduction pathways, which regulate a variety of cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
Kinase inhibitors often result in the modulation of signal transduction pathways, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOYBTTXYICIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)


![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)


![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
